2-Naphthol-d7

Analytical Chemistry Bioanalysis Mass Spectrometry

In LC-MS/MS bioanalysis, unlabeled internal standards fail to discriminate against endogenous analyte, causing quantification bias. 2-Naphthol-d7 (CAS 78832-54-9) is the definitive hepta-deuterated internal standard with a +7 Da mass shift, ensuring identical chromatographic behavior and matrix effect correction while enabling unambiguous MS detection. - Eliminates ion suppression/enhancement bias in urinary 2-naphthol assays - Validated for population exposure studies and industrial hygiene monitoring - Enables precise CYP-mediated metabolism tracing in vitro/in vivo

Molecular Formula C10H8O
Molecular Weight 151.21 g/mol
CAS No. 78832-54-9
Cat. No. B047701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthol-d7
CAS78832-54-9
Synonyms2-Naphthalen-1,3,4,5,6,7,8-d7-ol;  Naphthalen-1,3,4,5,6,7,8-d7-2-ol;  2-Naphthalenol-d7;  2-Hydroxynaphthalene-d7;  Azogen Developer A-d7;  Betanaphthol-d7;  C.I. 37500-d7;  C.I. Developer 5-d7;  Developer A-d7;  Developer AMS-d7;  Developer BN-d7;  Developer N
Molecular FormulaC10H8O
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)O
InChIInChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H/i1D,2D,3D,4D,5D,6D,7D
InChIKeyJWAZRIHNYRIHIV-GSNKEKJESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Naphthol-d7 (CAS 78832-54-9): Deuterated Internal Standard for Naphthalene Exposure Biomarker Quantification


2-Naphthol-d7 (CAS 78832-54-9) is the hepta-deuterated isotopologue of 2-naphthol, the primary urinary metabolite of naphthalene, an IARC-classified possible carcinogen [1]. As a stable isotope-labeled (SIL) compound, it possesses seven deuterium atoms replacing aromatic hydrogens, resulting in a molecular weight of 151.21 g/mol and a mass shift of +7 Da relative to the unlabeled analyte (MW 144.17 g/mol) [2]. This mass difference is critical for its primary application as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods designed for the accurate quantification of 2-naphthol in complex biological matrices such as urine .

Why 2-Naphthol-d7 (CAS 78832-54-9) Cannot Be Replaced by Unlabeled or Structural Analogs in Quantitative Bioanalysis


In quantitative LC-MS/MS bioanalysis, substituting a deuterated internal standard like 2-Naphthol-d7 with an unlabeled compound or a structural analog introduces significant analytical error [1]. While stable isotope-labeled (SIL) standards co-elute with the target analyte and experience identical matrix effects, extraction recovery, and ionization efficiency, this is not the case for alternatives . Unlabeled internal standards cannot be distinguished from endogenous analyte by mass spectrometry, rendering them useless for this purpose [2]. Structural analogs, such as 1-naphthol-d7, exhibit different chromatographic retention times and can be differentially affected by sample preparation steps, leading to inaccurate correction for matrix suppression or enhancement—a common source of bias in urine and plasma assays [3].

2-Naphthol-d7 (CAS 78832-54-9) Evidence Guide: Quantified Performance Differentiation for Method Selection


Mass Difference and Isotopic Purity: 2-Naphthol-d7 vs. Unlabeled 2-Naphthol and Other Deuterated Naphthols

2-Naphthol-d7 provides a +7 Da mass shift from the unlabeled analyte (2-naphthol, MW 144.17 Da) due to the replacement of seven aromatic hydrogens with deuterium . This mass difference exceeds the minimum recommended +3 Da for small molecule LC-MS/MS internal standards to avoid spectral overlap from natural isotope abundance . Commercial specifications typically require ≥97 atom% D isotopic enrichment, ensuring a low background of unlabeled species that could otherwise compromise the lower limit of quantitation (LLOQ) . In contrast, alternative internal standards like 1-naphthol-d7, while also deuterated, would be a structural isomer and not co-elute, failing to correct for matrix effects equivalently [1].

Analytical Chemistry Bioanalysis Mass Spectrometry

Reduction of Matrix Effect Variability: 2-Naphthol-d7 vs. Structural Analog IS

The use of 2-Naphthol-d7 as an internal standard is validated to minimize analytical variation caused by urine matrix effects. A study on naphthalene biomonitoring in children used 1-naphthol-d7 as an internal standard for quantifying both 1- and 2-naphthol [1]. While structurally similar, 1-naphthol-d7 does not perfectly co-elute with 2-naphthol and may not identically track the matrix effect of its isomer. Industry best practices indicate that deuterated SIL standards like 2-Naphthol-d7 have similar extraction recovery, ionization response, and matrix effect to the unlabeled analyte, which improves accuracy compared to non-identical structural analogs [2]. Specifically, SIL IS use reduces assay rejection rates by increasing throughput and method robustness [3].

Bioanalysis Method Validation Matrix Effects

Clinical Biomarker Quantitation: 2-Naphthol-d7 Enables Detection of Naphthalene Exposure Levels

2-Naphthol-d7 is the essential internal standard for accurately quantifying urinary 2-naphthol levels as a biomarker of naphthalene exposure [1]. A study of 5-year-old children established that a doubling of urinary 2-naphthol levels was associated with a statistically significant increased risk of chromosomal aberrations (Odds Ratio [OR] = 1.44; 95% CI: 1.02-2.04) and translocations (OR = 1.92; 95% CI: 1.20-3.08) [1]. A separate occupational study determined that smokers have 3- to 5-fold higher urinary (1+2)-naphthol concentrations compared to non-smokers, establishing a reference value of 35 µg/L for the general non-smoking population [2]. Without 2-Naphthol-d7 to correct for analytical variance, the ability to detect these relatively small but clinically meaningful differences in exposure would be severely compromised.

Environmental Health Biomonitoring Cancer Epidemiology

Analytical Performance in Validated Methods: 2-Naphthol-d7 for GC-MS and LC-MS/MS

2-Naphthol-d7 is a validated internal standard for quantifying 1- and 2-naphthol in human urine using GC-MS and LC-MS/MS methods . In a specific GC-MS method for naphthalene biomonitoring, 1-naphthol-d7 was used as the internal standard, but 2-Naphthol-d7 would be the preferred, exact-match IS for quantifying 2-naphthol [1]. The use of a deuterated IS is required to correct for analyte losses during sample preparation steps, including enzymatic hydrolysis (with β-glucuronidase/sulfatase), liquid-liquid extraction, and derivatization (e.g., trimethylsilylation) [1]. Without this correction, the method's accuracy and precision would be outside acceptable validation limits.

Analytical Method Development GC-MS LC-MS/MS

Key Research and Industrial Applications for 2-Naphthol-d7 (CAS 78832-54-9)


Biomonitoring of Human Exposure to Naphthalene and PAHs

2-Naphthol-d7 is the definitive internal standard for the quantitative analysis of urinary 2-naphthol in population studies assessing exposure to naphthalene from sources such as cigarette smoke, ambient air pollution, and occupational settings [1]. It enables the precise measurement of biomarker levels, which have been directly linked to adverse health outcomes, including chromosomal aberrations in children [1].

Occupational Health and Safety Monitoring

In industrial hygiene, this compound is used to monitor naphthalene exposure in workers from industries like coal-tar distillation, coke production, and jet fuel handling [2]. The high accuracy afforded by 2-Naphthol-d7 as an IS is essential for determining compliance with occupational exposure limits and for evaluating the effectiveness of protective measures.

Pharmacokinetic and Drug Metabolism Studies

2-Naphthol-d7 serves as a tracer and internal standard in in vitro and in vivo studies investigating the metabolism of naphthalene by cytochrome P450 enzymes (CYP 1A1, 1A2, 2A1, 2E1, 2F2) [3]. Its use allows researchers to accurately quantify the formation of 2-naphthol as a metabolite, which is crucial for understanding species differences in naphthalene toxicity and for developing physiologically based pharmacokinetic (PBPK) models.

Environmental Fate and Wastewater Analysis

This deuterated standard can be applied in environmental analytical chemistry for the quantification of naphthol isomers in complex water samples [4]. It provides a robust means to correct for matrix interferences in LC-MS/MS analysis of wastewater or surface water, enabling more accurate assessment of naphthalene contamination and its transformation products.

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